molecular formula C10H10O4 B14659361 5-Acetyl-4-hydroxy-2-methoxybenzaldehyde CAS No. 39503-40-7

5-Acetyl-4-hydroxy-2-methoxybenzaldehyde

Katalognummer: B14659361
CAS-Nummer: 39503-40-7
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: IDYVUQXJHRWQCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-4-hydroxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4 It is a derivative of benzaldehyde, featuring functional groups such as acetyl, hydroxyl, and methoxy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-hydroxy-2-methoxybenzaldehyde can be achieved through several methods. One common approach involves the acetylation of 4-hydroxy-2-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-4-hydroxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Acetyl-4-hydroxy-2-methoxybenzoic acid.

    Reduction: 5-Acetyl-4-hydroxy-2-methoxybenzyl alcohol.

    Substitution: Various alkylated derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-4-hydroxy-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 5-Acetyl-4-hydroxy-2-methoxybenzaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares similar functional groups but lacks the acetyl group.

    Anisaldehyde (4-Methoxybenzaldehyde): Similar structure but lacks the hydroxyl and acetyl groups.

    Eugenol (4-Allyl-2-methoxyphenol): Contains a methoxy group but has an allyl group instead of an acetyl group.

Uniqueness

5-Acetyl-4-hydroxy-2-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

39503-40-7

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

5-acetyl-4-hydroxy-2-methoxybenzaldehyde

InChI

InChI=1S/C10H10O4/c1-6(12)8-3-7(5-11)10(14-2)4-9(8)13/h3-5,13H,1-2H3

InChI-Schlüssel

IDYVUQXJHRWQCH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C(=C1)C=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.